Product packaging for Bemnifosbuvir Sulfate(Cat. No.:CAS No. 2241337-84-6)

Bemnifosbuvir Sulfate

Cat. No.: B8820431
CAS No.: 2241337-84-6
M. Wt: 1261.1 g/mol
InChI Key: QIGYBLSWYRTXCA-NVSCJZCKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Nucleotide Analogue Antiviral Development

The development of bemnifosbuvir is rooted in a long history of nucleoside and nucleotide analogues, which are mainstays of antiviral therapy. researchgate.netwikipedia.org This class of drugs functions by mimicking the natural building blocks of DNA and RNA. researchgate.netnih.gov When incorporated into a growing viral genetic strand, these analogues act as chain terminators, halting viral replication. wikipedia.orgelsevier.es

The journey began in the mid-20th century with compounds like 5-iodo-2-deoxyuridine (Idoxuridine), originally designed for cancer but found to have activity against the Herpes Simplex Virus in 1959. researchgate.netelsevier.es However, early analogues often suffered from high cytotoxicity, limiting their use. elsevier.es A pivotal breakthrough came with the discovery of Acyclovir, a highly selective drug that was specifically activated by a viral enzyme, leading to a much safer and more effective treatment for herpesvirus infections. elsevier.esnih.gov

This principle of selective toxicity guided subsequent research. The emergence of the HIV/AIDS pandemic in the 1980s spurred the development of a new wave of nucleotide analogue reverse transcriptase inhibitors (NRTIs) like Azidothymidine (AZT) and Lamivudine. elsevier.esnih.gov More recently, the "protide" or prodrug technology has revolutionized the field. nih.gov This approach, seen in successful antivirals like Sofosbuvir (B1194449) for HCV and Remdesivir for SARS-CoV-2, involves chemically masking the phosphate (B84403) group of a nucleotide analogue. nih.gov This modification enhances cell penetration and bypasses the often inefficient first step of intracellular activation, leading to higher concentrations of the active drug where it is needed. tandfonline.comnih.gov Bemnifosbuvir hemisulfate was developed utilizing this advanced double prodrug strategy. asm.orgateapharma.com

Rationale for the Development of Bemnifosbuvir Hemisulfate

The primary rationale for the development of bemnifosbuvir was to create a potent, pan-genotypic, oral antiviral agent. Initially targeting the Hepatitis C virus, the goal was to inhibit the viral RNA polymerase (NS5B), an enzyme crucial for HCV replication. tandfonline.comtandfonline.com The design sought to improve upon earlier nucleotide analogues by creating a compound with a high barrier to resistance and a favorable profile for combination therapy. tandfonline.comtandfonline.com Specifically, bemnifosbuvir was engineered to be approximately 10-fold more potent than sofosbuvir in vitro and to retain activity against sofosbuvir-resistant HCV variants. tandfonline.comtandfonline.com

With the onset of the COVID-19 pandemic, the focus of bemnifosbuvir's development expanded. The need for a safe, effective, and orally administered antiviral to treat SARS-CoV-2 infection in non-hospitalized patients was urgent. nih.govtandfonline.com Existing treatments had limitations, including drug-drug interactions, potential for mutagenesis, and the emergence of resistant viral variants. nih.govtandfonline.com Bemnifosbuvir's mechanism of action, targeting the essential RNA-dependent RNA polymerase (RdRp) of the virus, made it a promising candidate. tandfonline.comthalassaemia.org.cy Its development was driven by the aim to provide a convenient treatment that could prevent disease progression, reduce hospitalizations, and potentially limit viral transmission. globenewswire.com

A key feature of its design is a unique dual mechanism of action against the SARS-CoV-2 polymerase. It targets not only the RdRp active site to cause RNA chain termination but also the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) active site. nih.govtandfonline.comnih.gov This dual inhibition is theorized to decrease the likelihood of the virus developing resistance. nih.govnih.gov

Significance within Contemporary Antiviral Research Paradigms

Bemnifosbuvir hemisulfate represents a significant compound within modern antiviral research, embodying several key paradigms. Its development leverages the sophisticated "double prodrug" approach to optimize the delivery and activation of a nucleotide analogue, a strategy that has proven successful for other major antiviral drugs. ateapharma.comnih.govateapharma.com This highlights the continued importance of medicinal chemistry and prodrug design in overcoming challenges of bioavailability and targeted delivery. tandfonline.com

The compound's investigation for both HCV and SARS-CoV-2 underscores the search for broad-spectrum antivirals. Its active metabolite, AT-9010, potently and selectively inhibits viral RNA polymerases, making it a candidate against multiple single-stranded RNA (ssRNA) viruses. ateapharma.comresearchgate.net This aligns with the strategic goal of developing agents that can be rapidly deployed against emerging viral threats.

Furthermore, bemnifosbuvir's research reflects the critical need for oral, direct-acting antivirals with a high barrier to resistance and minimal drug-drug interactions. ateapharma.comnih.gov Its unique dual mechanism of inhibiting two distinct sites on the viral polymerase is a novel strategy to combat the rapid evolution of viruses like SARS-CoV-2. nih.govnih.gov While clinical trial results have been mixed, with some studies not meeting their primary endpoints, the research into bemnifosbuvir provides valuable insights into viral replication and informs the rational design of future antiviral therapies. wikipedia.orgnih.govplos.org The compound received a Fast Track designation from the U.S. FDA in April 2023 for COVID-19, indicating its potential to address an unmet medical need. nih.govtandfonline.com

Research Findings

Chemical and In-Vitro Activity Data

Bemnifosbuvir is the hemisulfate salt of AT-511 and is metabolically converted to the active triphosphate form, AT-9010. tandfonline.comoup.com Research has detailed its potent in-vitro activity against various viral genotypes.

Table 1: Chemical Identifiers for Bemnifosbuvir This table is interactive and can be sorted by clicking the column headers.

Identifier Value
Compound Name Bemnifosbuvir hemisulfate
Synonyms AT-527, RO7496998
CAS Number 2241337-84-6
Molecular Formula C24H33FN7O7P · 0.5 H2SO4
Molar Mass 581.542 g·mol−1 (for free base AT-511)
Active Metabolite AT-9010

Data sourced from multiple references. wikipedia.orgmedchemexpress.com

Table 2: In-Vitro Antiviral Activity of Bemnifosbuvir This table is interactive and can be sorted by clicking the column headers.

Virus Target Cell Line Measurement Value
SARS-CoV-2 Human Airway Epithelial Cells EC90 0.47 µM
HCV Genotype 1a Replicon Assay EC50 12.8 nM
HCV Genotype 1b Replicon Assay EC50 12.5 nM
HCV Genotype 2a Replicon Assay EC50 9.2 nM
HCV Genotype 3a Replicon Assay EC50 10.3 nM
HCV Genotype 4a Replicon Assay EC50 14.7 nM
HCV Genotype 5a Replicon Assay EC50 28.5 nM

EC50/EC90: The concentration of a drug that gives half-maximal/90% of maximal response. Data sourced from reference medchemexpress.com.

Clinical Research Findings

Clinical studies have evaluated the effects of bemnifosbuvir on viral load in patients with COVID-19.

Table 3: Viral Load Reduction in COVID-19 Patients This table is interactive and can be sorted by clicking the column headers.

Study Phase Patient Population Time Point Mean Viral Load Reduction (log10 copies/mL) vs. Placebo
Phase 2 Hospitalized, High-Risk Day 2 0.7
Phase 2 Hospitalized, High-Risk Day 2 0.61

Data sourced from references tandfonline.comateapharma.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

AT-527 is a prodrug of a guanosine nucleotide analog which has the potential to potently inhibit the in vitro replication of SARS-CoV-2. It also inhibits the NS5B polymerase in the Hepatitis C Virus. This drug is currently being investigated against COVID-19 and has also been investigated against Hepatitis C infections.

CAS No.

2241337-84-6

Molecular Formula

C48H68F2N14O18P2S

Molecular Weight

1261.1 g/mol

IUPAC Name

bis(propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate);sulfuric acid

InChI

InChI=1S/2C24H33FN7O7P.H2O4S/c2*1-13(2)37-21(34)14(3)31-40(35,39-15-9-7-6-8-10-15)36-11-16-18(33)24(4,25)22(38-16)32-12-28-17-19(27-5)29-23(26)30-20(17)32;1-5(2,3)4/h2*6-10,12-14,16,18,22,33H,11H2,1-5H3,(H,31,35)(H3,26,27,29,30);(H2,1,2,3,4)/t2*14-,16+,18+,22+,24+,40-;/m00./s1

InChI Key

QIGYBLSWYRTXCA-NVSCJZCKSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4.C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4.OS(=O)(=O)O

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4.CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4.OS(=O)(=O)O

Origin of Product

United States

Molecular Mechanism of Action of Bemnifosbuvir Hemisulfate

Prodrug Activation Pathway and Metabolite Formation

The conversion of Bemnifosbuvir to its active form is a precisely ordered sequence of enzymatic reactions. nih.gov After oral administration, the hemisulfate salt (Bemnifosbuvir, also known as AT-527) dissolves to release the free base, AT-511. ateapharma.comtandfonline.comateapharma.com This molecule then enters the intracellular metabolic pathway to generate a series of intermediates, leading to the formation of the active triphosphate, AT-9010. ateapharma.com This active metabolite selectively inhibits viral replication by targeting the viral RNA polymerase. patsnap.comnih.gov For SARS-CoV-2, AT-9010 targets both the RdRp and the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domains of the polymerase complex, leading to the termination of viral RNA synthesis. nih.govnih.gov

The intracellular transformation of Bemnifosbuvir is a five-step enzymatic process that ensures the efficient generation of the active antiviral agent AT-9010. nih.govrenafobis.fr This cascade begins with hydrolysis reactions and proceeds through base modification and a series of phosphorylation events.

The activation of Bemnifosbuvir is initiated by the hydrolysis of the carboxyester moiety of its phosphoramidate (B1195095) group. tandfonline.com This reaction is catalyzed by the esterases Carboxylesterase 1 (CES1) and/or Cathepsin A (CatA). nih.govateapharma.comateapharma.com This initial step is analogous to the activation of other nucleotide prodrugs like sofosbuvir (B1194449) and remdesivir. nih.govtandfonline.com The hydrolysis by CES1 and/or CatA, followed by the spontaneous cleavage of the unstable phenolic group, results in the formation of the L-alanyl intermediate metabolite, known as M1 or AT-551. ateapharma.comtandfonline.comateapharma.com Studies have shown that while both enzymes can perform this step, their efficiency may differ. nih.gov

Following the initial hydrolysis, the L-alanyl intermediate AT-551 is targeted by the Histidine Triad (B1167595) Nucleotide Binding Protein 1 (HINT1). nih.govateapharma.comateapharma.com HINT1 is a phosphoramidase that cleaves the P-N bond, removing the amino acid moiety from AT-551. nih.govnih.govrcsb.org This enzymatic action yields the monophosphate metabolite AT-8003, which still contains a modified N6-methyl purine (B94841) base. nih.govateapharma.comateapharma.com The specific activity of HINT1 in hydrolyzing AT-551 to AT-8003 has been measured at 0.7 ± 0.2 nmol/min/nmol of protein. nih.gov Crystal structures of human HINT1 in complex with AT-8003 have been resolved to 2.09 Å, providing atomic-level insight into this critical activation step. nih.govrenafobis.frrcsb.org

The third step in the activation pathway involves the conversion of the modified purine base of AT-8003 into a natural guanosine (B1672433) base. nih.govresearchgate.net This crucial N6-deamination reaction is carried out by the enzyme Adenosine (B11128) Deaminase-like Protein 1 (ADALP1). nih.govateapharma.comateapharma.com ADALP1 converts the N6-methyl group of AT-8003 to produce 2′-F-2′-C-methyl guanosine 5′-monophosphate (AT-8001). nih.govateapharma.comateapharma.com This step is vital as it is believed to bypass a cellular process that often leads to the toxicity associated with unprotected guanosine analogues. nih.govresearchgate.net ADALP1 demonstrates the ability to process substrates with modifications on both the ribose and the N6-position of the purine base. nih.gov The crystal structure of ADALP1 has been resolved to 2.44 Å, revealing how the substrate binds within the enzyme's active site. nih.govrenafobis.fr

Once the guanosine monophosphate analogue AT-8001 is formed, it undergoes the first of two sequential phosphorylation steps. This reaction is catalyzed by Guanylate Kinase 1 (GUK1), a nucleoside monophosphate kinase. nih.govateapharma.comateapharma.com GUK1 transfers a phosphate (B84403) group from ATP to AT-8001, converting it into its diphosphate (B83284) form, AT-8500. nih.govmaayanlab.cloud While GUK1 is efficient in this conversion, its activity is reportedly slower with AT-8001 compared to its natural substrate, GMP. nih.govbiorxiv.org The crystal structure of human GUK1 in complex with AT-8001 has been determined at a resolution of 1.76 Å, illuminating the key interactions between the enzyme and its substrate. nih.govrenafobis.fr

The final and culminating step in the activation cascade is the conversion of the diphosphate metabolite AT-8500 into the pharmacologically active 5'-triphosphate, AT-9010. nih.govateapharma.comateapharma.com This phosphorylation is carried out by Nucleoside-Diphosphate Kinase (NDPK), an enzyme known to phosphorylate a wide range of nucleoside diphosphates. nih.govoup.comresearchgate.net NDPK transfers the gamma-phosphate from a donor nucleoside triphosphate (like ATP) to AT-8500, completing the formation of AT-9010. nih.gov This active triphosphate then accumulates in various cell types, ready to inhibit the viral polymerase. nih.govresearchgate.net The structure of NDPK has also been resolved in complex with precursors of AT-9010 at 1.9 Å resolution. nih.govrenafobis.fr

Interactive Data Tables

Table 1: Bemnifosbuvir Metabolites and Activation Pathway This table outlines the sequential conversion of Bemnifosbuvir to its active form, AT-9010.

Compound Name Precursor Enzyme(s) Product Description
Bemnifosbuvir (AT-527) / AT-511N/ACathepsin A (CatA) / Carboxylesterase 1 (CES1)AT-551Initial hydrolysis of the prodrug. nih.govateapharma.comtandfonline.com
AT-551AT-511Histidine Triad Nucleotide Binding Protein 1 (HINT1)AT-8003Cleavage of the amino acid moiety. nih.govateapharma.com
AT-8003AT-551Adenosine Deaminase-like Protein 1 (ADALP1)AT-8001Conversion to a natural guanosine base. nih.govateapharma.com
AT-8001AT-8003Guanylate Kinase 1 (GUK1)AT-8500First phosphorylation to diphosphate form. nih.govateapharma.com
AT-8500AT-8001Nucleoside-Diphosphate Kinase (NDPK)AT-9010Final phosphorylation to active triphosphate form. nih.govresearchgate.net

Table 2: Research Findings on Activating Enzymes This table summarizes key enzymatic activity and structural data.

Enzyme Substrate Product Specific Activity (nmol/min/nmol protein) Crystal Structure Resolution
HINT1AT-551AT-80030.7 ± 0.2 nih.gov2.09 Å nih.govrenafobis.fr
ADALP1AT-8003AT-80019.4 ± 0.4 nih.gov2.44 Å nih.govrenafobis.fr
GUK1AT-8001AT-8500250 ± 20 nih.gov1.76 Å nih.govrenafobis.fr
NDPKAT-8500AT-9010Not specified in detail, but noted as a fast turnover step. nih.gov1.9 Å nih.govrenafobis.fr
Phosphorylation by Guanylate Kinase 1 (GUK1)

Stereoselectivity Considerations in Prodrug Activation

The conversion of bemnifosbuvir into its active metabolite is a critical step that is influenced by stereochemistry. Bemnifosbuvir, the free base form of which is AT-511, is the SP isomer. nih.gov Its diastereoisomer, AT-281 (the free base of AT-752), is the RP isomer. nih.gov The initial step in the activation of these prodrugs involves hydrolysis by cellular enzymes, primarily Cathepsin A (CatA) and Carboxylesterase 1 (CES1). nih.gov

Inhibition of Viral RNA Polymerases

The active form of bemnifosbuvir, AT-9010, functions as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp), which are essential for the replication of many RNA viruses. tandfonline.comateapharma.com

Interaction with Hepatitis C Virus (HCV) NS5B RNA Polymerase

Bemnifosbuvir was initially developed for the treatment of hepatitis C. wikipedia.org Its active metabolite, AT-9010, potently inhibits the HCV NS5B RNA polymerase. tandfonline.comnih.gov This inhibition leads to the termination of the growing RNA chain, thereby halting viral replication. patsnap.com In vitro studies have demonstrated that bemnifosbuvir is approximately 10-fold more potent than sofosbuvir, another established HCV NS5B inhibitor, against various HCV genotypes. tandfonline.comnih.gov Furthermore, bemnifosbuvir retains its activity against sofosbuvir-resistant HCV strains. tandfonline.comateapharma.com

Targeting Flavivirus RNA Polymerases

The inhibitory activity of bemnifosbuvir extends to the RNA polymerases of flaviviruses. ateapharma.com Flaviviruses, such as dengue virus and Zika virus, are a significant cause of morbidity and mortality worldwide. The RNA-dependent RNA polymerase is a key enzyme in the replication of these viruses. nih.gov The active metabolite of bemnifosbuvir, AT-9010, has been shown to inhibit the dengue virus NS5 RNA polymerase, which possesses both RNA polymerase and RNA methyltransferase activities. ateapharma.com

Dual Mechanism of Action against Nidovirus RNA Polymerases

A particularly noteworthy aspect of bemnifosbuvir's mechanism of action is its dual inhibitory effect on the RNA polymerase of nidoviruses, such as SARS-CoV-2. nih.govnih.govasm.org This dual action targets two distinct and essential functions of the viral replication machinery, potentially creating a high barrier to the development of resistance. nih.govateapharma.com

Similar to its action against HCV, the active triphosphate metabolite, AT-9010, acts as a non-obligate chain terminator when incorporated into the nascent viral RNA by the RdRp domain of the SARS-CoV-2 polymerase (nsp12). mdpi.com The presence of the 2'-methyl group on the incorporated AT-9010 creates a steric clash that prevents the proper positioning of the next incoming nucleotide, leading to the cessation of RNA synthesis. mdpi.com

In addition to chain termination, bemnifosbuvir's active form, AT-9010, also targets the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the SARS-CoV-2 polymerase. nih.govnih.gov The NiRAN domain is involved in a protein-priming mechanism for RNA synthesis, a process observed in various RNA viruses. biorxiv.orgnih.govnih.gov Specifically, the NiRAN domain catalyzes the attachment of UMP to the viral cofactor nsp8. biorxiv.org This uridylated nsp8 then serves as a primer for the synthesis of the viral RNA. biorxiv.org Cryo-electron microscopy studies have revealed that AT-9010 can bind to the NiRAN active site, thereby inhibiting this crucial priming step. nih.govmdpi.com This disruption of protein-primed RNA synthesis represents a second, distinct mechanism by which bemnifosbuvir inhibits nidovirus replication. nih.govasm.org

Preclinical Pharmacological Characterization of Bemnifosbuvir Hemisulfate

In Vitro Metabolic Fate and Biotransformation Pathways

The conversion of bemnifosbuvir into its active triphosphate form, AT-9010, is a multi-step enzymatic process that occurs intracellularly. tandfonline.com This activation cascade involves a minimal set of five cellular enzymes acting in an ordered sequence. nih.gov

The biotransformation begins after the dissolution of the bemnifosbuvir hemisulfate salt (AT-527) to its free base, AT-511. tandfonline.com The first major step is the hydrolysis of the carboxyester moiety on the 5'-phosphoramidate group, a reaction catalyzed by human Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1). tandfonline.com This produces an L-alanyl intermediate prodrug (M1/AT-551). tandfonline.comnih.gov

Once inside the target cell, the amino acid portion is cleaved by the Histidine Triad (B1167595) Nucleotide-binding Protein 1 (HINT1), resulting in the formation of an intermediate 5'-monophosphate metabolite, M2 (also known as AT-8003). tandfonline.comnih.gov Subsequently, the N6-methyl group on the purine (B94841) base of M2 is converted by Adenosine (B11128) Deaminase-Like Protein 1 (ADALP1) to create the metabolite M3 (AT-8001). tandfonline.comnih.gov

The final two steps involve sequential phosphorylation. Guanylate Kinase 1 (GUK1) phosphorylates M3 to its diphosphate (B83284) form, which is then converted by Nucleoside-Diphosphate Kinase (NDPK) into the ultimate active triphosphate metabolite, AT-9010. tandfonline.comnih.govnih.gov This intricate and ordered pathway ensures the efficient generation of the active antiviral agent within the target cells. nih.gov

Table 1: Metabolic Activation Pathway of Bemnifosbuvir Hemisulfate

Step Initial Metabolite Enzyme(s) Resulting Metabolite
1 AT-511 (free base) Cathepsin A (CatA) / Carboxylesterase 1 (CES1) M1 (AT-551)
2 M1 (AT-551) Histidine Triad Nucleotide-binding Protein 1 (HINT1) M2 (AT-8003)
3 M2 (AT-8003) Adenosine Deaminase-Like Protein 1 (ADALP1) M3 (AT-8001)
4 M3 (AT-8001) Guanylate Kinase 1 (GUK1) Diphosphate Metabolite

Source: tandfonline.comnih.govnih.gov

Preferential Tissue Distribution of Active Metabolites

A key feature of bemnifosbuvir's preclinical profile is the targeted delivery and accumulation of its active metabolite, AT-9010, in specific tissues, which aligns with its intended antiviral applications against HCV and SARS-CoV-2.

Hepatic Accumulation of AT-9010 for Hepatitis C Virus Antiviral Activity

Preclinical studies demonstrate that bemnifosbuvir preferentially delivers high concentrations of the active triphosphate metabolite, AT-9010, to the liver, the primary site of HCV replication. nih.govnih.gov Following oral administration in animal models, the concentration of AT-9010 was found to be significantly higher in the liver compared to other organs, such as the heart. tandfonline.com This targeted hepatic delivery is a critical aspect of its efficacy against HCV. nih.gov In human hepatocytes, the active triphosphate was the main metabolite produced from the prodrug. nih.gov

Table 2: Preferential Hepatic Formation of AT-9010 in Preclinical Models

Animal Model Finding
Rats AT-9010 formation was 87-fold higher in the liver than in the heart.

Source: tandfonline.com

Bronchopulmonary Disposition of Active Metabolites for SARS-CoV-2 Antiviral Activity

For the treatment of respiratory viruses like SARS-CoV-2, achieving sufficient drug levels in the lungs is essential. oup.com Studies assessing the bronchopulmonary pharmacokinetics of bemnifosbuvir have confirmed that it achieves effective antiviral concentrations at the primary site of infection. nih.gov In a Phase 1 study in healthy subjects, direct assessment via bronchoalveolar lavage (BAL) was conducted. nih.gov The results showed that the guanosine (B1672433) nucleoside metabolite AT-273, which serves as a surrogate for the active triphosphate AT-9010, reached levels in the epithelial lining fluid (ELF) of the lungs that exceeded the target concentration required to inhibit SARS-CoV-2 replication. oup.comnih.gov The formation of the active metabolite AT-9010 was also confirmed in alveolar macrophages.

Table 3: Bronchopulmonary Disposition of Bemnifosbuvir Metabolites

Parameter Finding
Measured Metabolite AT-273 (surrogate for active AT-9010)
Location Epithelial Lining Fluid (ELF) of the lungs
Mean Concentration 0.62 µM (at 4-5 hours post-dose)

Source: oup.comnih.gov

Cellular Uptake Mechanisms of Bemnifosbuvir Hemisulfate

The chemical structure of bemnifosbuvir is engineered to facilitate efficient uptake into target cells. tandfonline.com A key element in this design is the 5'-phosphoramidate moiety, a feature of ProTide (prodrug of a nucleotide) technology. tandfonline.comresearchgate.net This phosphoramidate (B1195095) group masks the polarity of the phosphate (B84403) group, enhancing the molecule's lipophilicity and thereby promoting its ability to cross cellular membranes via passive diffusion. researchgate.netmdpi.com This design facilitates oral bioavailability and maximizes the formation of the intracellular active metabolite AT-9010. tandfonline.comtandfonline.com Once inside the cell, the prodrug moieties are enzymatically cleaved to release the monophosphate metabolite, bypassing the often rate-limiting first phosphorylation step that many nucleoside analogues require. tandfonline.comresearchgate.net

In Vitro Antiviral Spectrum and Potency of Bemnifosbuvir Hemisulfate

Antiviral Activity against Hepatitis C Virus (HCV)

Bemnifosbuvir has shown potent and broad activity against multiple genotypes of the Hepatitis C virus in in vitro settings.

In vitro replicon assays have confirmed the pan-genotypic efficacy of bemnifosbuvir against a comprehensive panel of HCV genotypes. tandfonline.com The compound effectively inhibits the replication of HCV genotypes 1a, 1b, 2a, 3a, 4a, and 5a. dcchemicals.cominvivochem.com The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication, were observed to be in the low nanomolar range across these genotypes, indicating high potency. tandfonline.com Specifically, the EC50 values were 12.8 nM for GT1a, 12.5 nM for GT1b, 9.2 nM for GT2a, 10.3 nM for GT3a, 14.7 nM for GT4a, and 28.5 nM for GT5a. dcchemicals.cominvivochem.com

In Vitro Potency of Bemnifosbuvir Against HCV Genotypes
HCV GenotypeEC50 (nM)
GT1a12.8
GT1b12.5
GT2a9.2
GT3a10.3
GT4a14.7
GT5a28.5

Studies comparing bemnifosbuvir to other established nucleoside analogues, such as sofosbuvir (B1194449), have consistently highlighted the superior in vitro potency of bemnifosbuvir. Across various HCV genotypes tested, bemnifosbuvir was found to be approximately 5.5- to 11.4-fold more potent than sofosbuvir. tandfonline.com On average, its potency is often cited as being around 10-fold greater than that of sofosbuvir against a panel of laboratory strains and clinical isolates of HCV genotypes 1 through 5. nih.govhcplive.comresearchgate.neteatg.org

A significant advantage of bemnifosbuvir is its retained activity against HCV variants that have developed resistance to sofosbuvir. The S282T substitution in the NS5B polymerase is a primary mutation associated with sofosbuvir resistance. In vitro studies have demonstrated that bemnifosbuvir remains fully active against this variant. tandfonline.comtandfonline.comtandfonline.com While the S282T mutation leads to a 15-fold reduction in the potency of sofosbuvir, it only results in a 2.5-fold reduction in the potency of bemnifosbuvir. In fact, bemnifosbuvir has been reported to be up to 58-fold more potent than sofosbuvir against the S282T resistance-associated substitution. hcplive.comeatg.orgbiospace.comcontagionlive.comateapharma.com

Comparative Antiviral Potency against Established Nucleoside Analogues (e.g., Sofosbuvir)

Antiviral Activity against Coronaviruses

Bemnifosbuvir has also been evaluated for its antiviral activity against a range of human coronaviruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and its variants.

Bemnifosbuvir has demonstrated potent in vitro activity against numerous SARS-CoV-2 variants of concern. nih.gov Its efficacy has been confirmed against the Alpha, Beta, Gamma, Epsilon, and Delta variants. nih.gov Furthermore, it has shown consistent potency against Omicron subvariants, including BA.1, BA.2, BA.4, BA.5, and XBB. nih.govpatsnap.comnih.govtandfonline.com In normal human airway epithelial cells, the concentration of bemnifosbuvir required to inhibit 90% of SARS-CoV-2 replication (EC90) was found to be 0.47 μM. dcchemicals.cominvivochem.commedchemexpress.com The compound's dual mechanism of action, targeting both the RNA-dependent RNA polymerase (RdRp) and the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) active sites, is believed to contribute to its high barrier to resistance. nih.govateapharma.com

The antiviral spectrum of bemnifosbuvir extends to other human coronaviruses beyond SARS-CoV-2. In vitro studies have shown its inhibitory effects against HCoV-229E, HCoV-OC43, and the original SARS-CoV. ateapharma.comateapharma.com The EC90 value for bemnifosbuvir against these coronaviruses in Huh-7 cells was reported to be very similar to that observed for SARS-CoV-2, highlighting its broad-spectrum activity against this viral family. dcchemicals.cominvivochem.commedchemexpress.com

In Vitro Potency of Bemnifosbuvir Against Various Coronaviruses
VirusCell LineEC90 (μM)
SARS-CoV-2Normal Human Airway Epithelial Cells0.47
HCoV-229EHuh-7 CellsSimilar to SARS-CoV-2
HCoV-OC43Huh-7 CellsSimilar to SARS-CoV-2
SARS-CoVHuh-7 CellsSimilar to SARS-CoV-2

Determination of Half Maximal Effective Concentrations (EC50) and Ninety Percent Effective Concentrations (EC90) in Relevant Cell Models

The in vitro potency of bemnifosbuvir, the active agent in bemnifosbuvir hemisulfate, has been quantified by determining its half-maximal effective concentration (EC50) and ninety percent effective concentration (EC90) against various viruses in pertinent cell culture systems. These metrics are crucial for assessing the direct antiviral activity of the compound at the cellular level.

Research findings have demonstrated that bemnifosbuvir exhibits potent, pan-genotypic activity against the hepatitis C virus (HCV). tandfonline.com The free base of bemnifosbuvir, known as AT-511, was utilized for the majority of in vitro experiments to measure its antiviral efficacy. plos.org In studies using HCV laboratory strains and clinical isolates representing genotypes 1 through 5, the EC50 values for AT-511 were found to be in the low nanomolar range, varying from 5 to 28 nM. plos.orgnih.gov This indicates a high degree of potency against a wide array of HCV variants. lcywzlzz.com Specifically, against a panel of patient-derived HCV genotypes, the EC50 values ranged from 6 to 14 nM. nih.gov

Further detailed analysis in replicon assays confirmed the pan-genotypic efficacy, with EC50 values ranging from 9.2 to 28.5 nM across different HCV genotypes. tandfonline.com The potency of bemnifosbuvir was shown to be approximately 5.5- to 11.4-fold greater than that of sofosbuvir against all tested HCV genotypes. tandfonline.com

Table 1: In Vitro Antiviral Activity of Bemnifosbuvir (AT-511) against Hepatitis C Virus (HCV) Genotypes

HCV Genotype EC50 (nM) EC95 (nM)
Genotype 1a 12.8 68
Genotype 1b 12.5 65
Genotype 2a 9.2 45
Genotype 3a 10.3 55
Genotype 4a 14.7 80
Genotype 5a 28.5 150

Data sourced from studies using HCV replicon systems. nih.gov

In addition to its activity against HCV, bemnifosbuvir has demonstrated significant potency against coronaviruses. nih.gov In studies conducted in normal human airway epithelial (HAE) cells, the EC90 for inhibiting SARS-CoV-2 replication was determined to be 0.47 μM. asm.org Similar EC90 values were observed against other human coronaviruses, such as HCoV-229E and HCoV-OC43, as well as SARS-CoV, in Huh-7 cells, a human liver carcinoma cell line. asm.org

Table 2: In Vitro Antiviral Activity of Bemnifosbuvir (AT-511) against Coronaviruses

Virus Cell Model Potency Metric Value (µM)
SARS-CoV-2 Normal Human Airway Epithelial Cells EC90 0.47
HCoV-229E Huh-7 Cells EC90 ~0.47
HCoV-OC43 Huh-7 Cells EC90 ~0.47
SARS-CoV Huh-7 Cells EC90 ~0.47

Data sourced from in vitro studies in specified cell lines. asm.org

These findings from in vitro cell-based assays underscore the potent and broad-spectrum antiviral activity of bemnifosbuvir against key RNA viruses.

Mechanisms of Viral Resistance to Bemnifosbuvir Hemisulfate

Analysis of Intrinsic Barriers to Resistance Development Attributed to Dual Mechanism of Action

Bemnifosbuvir's resilience against the development of resistance is rooted in its dual mechanism of action, which uniquely targets two essential and conserved sites within the viral RNA-dependent RNA polymerase (RdRp). tandfonline.comnih.gov The active triphosphate form of bemnifosbuvir, AT-9010, functions as a non-obligate chain terminator by competing with natural nucleotides for incorporation into the growing viral RNA strand. patsnap.comwikipedia.org Once incorporated, it can cause premature termination of RNA synthesis.

Crucially, bemnifosbuvir also inhibits the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain. tandfonline.comnih.govnih.gov This domain is essential for protein-primed RNA synthesis. By targeting both the RdRp active site and the NiRAN domain, bemnifosbuvir presents a dual challenge to the virus. tandfonline.comnih.gov For resistance to emerge, simultaneous mutations would likely be required in both of these highly conserved regions, a statistically improbable event that contributes to the compound's high barrier to resistance. tandfonline.compatsnap.com This dual-targeting strategy is a key advantage, as it is designed to be less susceptible to the development of resistance compared to antiviral agents with a single mechanism of action. nih.govcontagionlive.com

In the context of SARS-CoV-2, the virus responsible for COVID-19, the targeted RdRp is a highly conserved gene (nsp12) responsible for both viral replication and transcription. firstwordpharma.com The conserved nature of these target sites suggests that bemnifosbuvir should maintain its activity against various viral variants. nih.gov Indeed, in vitro studies have demonstrated that bemnifosbuvir is a potent inhibitor of numerous SARS-CoV-2 variants of concern, including Omicron subvariants. tandfonline.comnih.govfirstwordpharma.com

Characterization of Potential Resistance-Associated Substitutions and Variants

Extensive in vitro studies have been conducted to characterize potential resistance-associated substitutions (RASs) for bemnifosbuvir, particularly in the context of Hepatitis C Virus (HCV). These studies have shown that bemnifosbuvir maintains its activity against known RASs that confer resistance to other nucleotide analogs, such as sofosbuvir (B1194449).

Specifically, bemnifosbuvir remains fully active against the S282T substitution in the HCV NS5B polymerase, a common resistance mutation for sofosbuvir. firstwordpharma.comnatap.orgateapharma.comcontagionlive.comcontagionlive.comateapharma.com In fact, in vitro data indicate that bemnifosbuvir can be up to 58-fold more potent than sofosbuvir against strains with the S282T substitution. firstwordpharma.comnatap.orgateapharma.comcontagionlive.comcontagionlive.comateapharma.com Similarly, it retains activity against the L159F/S282T double mutant. ateapharma.comconfex.com

The following table summarizes the in vitro activity of bemnifosbuvir's free base, AT-511, against key HCV NS5B resistance-associated variants compared to sofosbuvir.

Viral Strain/VariantBemnifosbuvir (AT-511) ActivityComparative Potency to SofosbuvirCitation
HCV Genotypes 1-5 (Wild-Type)Potent, pan-genotypic inhibitorApproximately 10-fold more active natap.orgateapharma.comateapharma.com
HCV with S282T RASFully activeUp to 58-fold more potent firstwordpharma.comnatap.orgateapharma.comcontagionlive.comcontagionlive.comateapharma.com
HCV with L159F/S282T RASNot resistantMaintained activity ateapharma.comconfex.com

For SARS-CoV-2, while bemnifosbuvir has demonstrated potent in vitro activity against a wide range of variants, specific resistance-associated substitutions have not been as extensively characterized in publicly available literature. tandfonline.comnih.gov The high barrier to resistance suggested by its dual mechanism of action implies that the selection of resistant variants is challenging.

In Vitro Selection of Resistance Mutants

To proactively identify potential pathways to resistance, in vitro selection studies have been performed. In the context of HCV, these studies involve passaging replicon cells in the presence of gradually increasing concentrations of bemnifosbuvir's free base, AT-511.

In one such study using HCV genotype 1b (GT1b) replicon cells, the primary resistance-associated substitution identified was C223H in the NS5B polymerase. ateapharma.com However, this single substitution did not confer a high level of resistance. For a significant reduction in susceptibility to bemnifosbuvir, multiple substitutions in other regions of the NS5B polymerase were required, underscoring the high genetic barrier to resistance. ateapharma.com

For HCV genotype 1a (GT1a), the selection of resistance was even more challenging. Other single or linked mutations that emerged during the selection process did not result in high levels of resistance, with only minor shifts in the 50% effective concentration (EC₅₀). ateapharma.com

The table below details the findings from an in vitro resistance selection study for bemnifosbuvir (as AT-511) in HCV replicons.

HCV GenotypePrimary Resistance-Associated SubstitutionLevel of Resistance ConferredAdditional FindingsCitation
GT1bC223HLowMultiple additional substitutions required for meaningful resistance. ateapharma.com
GT1aVarious single or linked mutantsLow (1.2- to 1.7-fold shift in EC₅₀)No high-level resistance observed. ateapharma.com

An in vitro resistance study was also conducted using the human coronavirus 229E (HCoV-229E) as a surrogate for SARS-CoV-2. The results of this study suggested that bemnifosbuvir may have a high barrier to drug resistance in the treatment of COVID-19 and other coronavirus infections.

Structural Biology and Rational Design of Bemnifosbuvir Hemisulfate

Molecular Features Contributing to Antiviral Potency and Selectivity

The efficacy of bemnifosbuvir is rooted in several key structural modifications that optimize its journey from administration to viral inhibition. These features include a specialized delivery mechanism for the active compound, stabilization of a critical chemical bond, and targeted interaction with the viral machinery.

Role of the 5'-Phosphoramidate Moiety in Bioavailability and Target Cell Uptake

Bemnifosbuvir is a prodrug, meaning it is administered in an inactive form and is converted to its active state within the body. wikipedia.org A crucial element in this process is the 5'-phosphoramidate moiety. tandfonline.comateapharma.com This chemical group enhances the drug's oral bioavailability, allowing for effective absorption from the gastrointestinal tract. tandfonline.comateapharma.com Furthermore, it facilitates the uptake of the compound into target cells where viral replication occurs. tandfonline.comateapharma.com

Once inside the cell, the 5'-phosphoramidate group is cleaved by cellular enzymes, initiating a cascade of reactions that ultimately produce the active triphosphate form of the drug, AT-9010. tandfonline.comateapharma.com This activation pathway is similar to that of other well-known antiviral drugs, such as sofosbuvir (B1194449). nih.gov The initial steps involve hydrolysis by enzymes like human cathepsin A (CatA) and/or carboxylesterase 1 (CES1). tandfonline.comnih.gov This is followed by the removal of the amino acid portion by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), yielding the monophosphate metabolite. tandfonline.comnih.gov

Significance of the N6-Methyl Group in Glycosidic Bond Stabilization

A key innovation in the design of bemnifosbuvir is the inclusion of an N6-methyl group on the purine (B94841) base. ateapharma.com This modification plays a critical role in the drug's safety profile by stabilizing the glycosidic bond, which links the base to the sugar moiety. ateapharma.com This stabilization prevents the formation of potentially toxic metabolites that have been a concern with other guanosine (B1672433) analogues. ateapharma.com For instance, guanosine analogues lacking this N6-methyl substitution, such as BMS-986094 and PSI-938, were discontinued (B1498344) in clinical development due to toxicity issues. ateapharma.com

In addition to enhancing safety, the N6-methyl group also contributes to the efficient formation of the active triphosphate metabolite, AT-9010. ateapharma.comtandfonline.com Within the target cell, the N6-methyl group of an intermediate metabolite is converted to a natural guanine (B1146940) base by the enzyme adenosine (B11128) deaminase-like protein 1 (ADALP1). ateapharma.comtandfonline.com

Impact of 2'-Fluoro-2'-C-methyl Substitution on Viral Polymerase Selectivity

To ensure that the drug specifically targets the virus without interfering with the host's cellular processes, bemnifosbuvir incorporates a 2'-fluoro-2'-C-methyl substitution on the sugar ring. tandfonline.comtandfonline.com This modification provides selective inhibitory activity against the viral RNA-dependent RNA polymerase (RdRp). tandfonline.comtandfonline.com The presence of the fluorine atom and the methyl group at the 2' position creates a structure that is recognized by the viral polymerase but is a poor substrate for human cellular enzymes. tandfonline.comresearchgate.net This selectivity is crucial for minimizing off-target effects and enhancing the drug's therapeutic window. The 2'-fluoro-2'-C-methyl ribose modification likely prevents its acceptance by human mitochondrial RNA polymerase (PolRMT), contributing to the low toxicity of bemnifosbuvir. nih.gov

Structure-Activity Relationships of Bemnifosbuvir Hemisulfate and its Analogues

The development of bemnifosbuvir has been informed by extensive structure-activity relationship (SAR) studies. These studies involve synthesizing and testing various analogues of the compound to understand how different chemical modifications affect its antiviral activity and pharmacological properties.

For example, bemnifosbuvir has demonstrated potent pan-genotypic activity against the hepatitis C virus (HCV), being approximately 10-fold more potent than sofosbuvir in in vitro studies. nih.govfirstwordpharma.comtandfonline.com It also retains activity against sofosbuvir-resistant HCV variants. tandfonline.com The exploration of analogues has been a key strategy in the development of nucleotide-based antivirals. In one study, proximal fleximer nucleoside analogues of bemnifosbuvir were synthesized and evaluated, with one compound showing modest activity against the Zaire Ebola virus. nih.gov

The metabolic pathway of bemnifosbuvir and its diastereoisomer, AT-752, highlights the stereochemical preferences of the activating enzymes. biorxiv.org While both compounds converge to the same active triphosphate form, AT-9010, enzymes like CatA and CES1 show distinct preferences for each epimer in the initial activation steps. biorxiv.org

Computational Modeling and Molecular Dynamics Simulations of Bemnifosbuvir-Enzyme Interactions

Computational modeling and molecular dynamics simulations are powerful tools in modern drug design, providing insights into the interactions between a drug molecule and its biological targets at an atomic level. nih.govnumberanalytics.com In the case of bemnifosbuvir, these methods have been instrumental in understanding its mechanism of action and its interactions with both viral and human enzymes.

Cryo-electron microscopy (cryo-EM) studies have revealed that the active form of bemnifosbuvir, AT-9010, can bind to the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the coronavirus polymerase. mdpi.com This binding occurs in a diphosphate (B83284) form and is much tighter than the binding of natural substrates, suggesting an additional mechanism of action beyond simple chain termination. mdpi.com These computational approaches, combined with experimental data, help to build a comprehensive picture of how bemnifosbuvir functions and can guide the design of next-generation antivirals. biorxiv.org

Atomic Resolution Characterization of Bemnifosbuvir Activation Cascade

Recent research has provided an atomic-resolution view of the enzymatic cascade that activates bemnifosbuvir. nih.govnih.govplos.org Using X-ray crystallography, scientists have determined the three-dimensional structures of several key human enzymes involved in this process as they interact with bemnifosbuvir's precursors. nih.govplos.org These enzymes include histidine triad nucleotide-binding protein 1 (HINT1), adenosine deaminase-like protein 1 (ADALP1), guanylate kinase 1 (GUK1), and nucleoside diphosphate kinase (NDPK). nih.govplos.org

The crystal structures, resolved at high resolutions (ranging from 1.76 to 2.44 Å), reveal the precise molecular contacts between the drug intermediates and the enzymes, illuminating the ordered pathway from the orally administered bemnifosbuvir to the active triphosphate, AT-9010. nih.govnih.govplos.org This detailed structural information provides a framework for understanding the requirements and constraints of the activation enzymes, which is invaluable for the rational design of new and improved nucleotide analogues. nih.govplos.orgnews-medical.net The rate-limiting step in this activation pathway has been identified as the reaction catalyzed by HINT1. eurekalert.org

Future Directions in Bemnifosbuvir Hemisulfate Research

Exploration of Broader Spectrum Antiviral Applications beyond Current Indications

The initial success of Bemnifosbuvir against HCV and SARS-CoV-2 has prompted investigations into its efficacy against a wider range of RNA viruses. biorxiv.org The active triphosphate form of Bemnifosbuvir, AT-9010, targets the highly conserved RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses. biorxiv.orgresearchgate.net This shared mechanism of action provides a strong rationale for exploring its use against other viral pathogens.

Recent research has begun to delineate this broader potential. For instance, the active form, AT-9010, has been shown in vitro to inhibit the replication machinery of Dengue virus and other human coronaviruses, such as HCoV-229E and HCoV-OC43. mdpi.comnih.govacs.org The epimer of Bemnifosbuvir's free base, AT-752, which also metabolizes to the active AT-9010, has demonstrated potent in vitro activity against all Dengue serotypes and has shown efficacy in animal models for Yellow Fever Virus (YFV). rsc.orgrsc.orgacs.org Atea Pharmaceuticals has also indicated that in vitro data confirms Bemnifosbuvir's activity against Respiratory Syncytial Virus (RSV). nih.gov While comprehensive clinical data is still emerging, these preclinical findings are promising.

Future research will likely focus on systematic in vitro and in vivo testing against a panel of high-priority RNA viruses, including those from the Flaviviridae (e.g., Zika virus), Togaviridae (e.g., Chikungunya virus), and Paramyxoviridae (e.g., RSV, measles) families. The goal is to establish a comprehensive profile of its antiviral spectrum and to identify new therapeutic indications.

Table 1: In Vitro Antiviral Activity of Bemnifosbuvir and Related Compounds


VirusCompoundCell LineEC50/EC90Reference
SARS-CoV-2Bemnifosbuvir (AT-511)Human Airway Epithelial CellsEC90 = 0.47 µM
Hepatitis C Virus (GT1a-5a)Bemnifosbuvir (AT-511)Huh-7 CellsEC50 = 9.2 - 28.5 nM
Dengue VirusAT-752 (epimer)Not SpecifiedPotent in vitro activity
Yellow Fever VirusAT-752 (epimer)Not SpecifiedEC50 = 0.31 µM rsc.org
Human Coronavirus 229EBemnifosbuvirHuh-7 CellsPotent inhibitor nih.gov

Advanced Structural Characterization of Bemnifosbuvir-Target Enzyme Complexes

A profound understanding of how a drug interacts with its molecular targets at an atomic level is crucial for rational drug design and the development of next-generation inhibitors. For Bemnifosbuvir, this involves not only its ultimate viral target but also the human enzymes required for its activation.

Bemnifosbuvir is a prodrug that must undergo a complex, five-step enzymatic activation process within the host cell to be converted into its active triphosphate form, AT-9010. acs.orgrsc.org Recent breakthroughs have successfully reconstituted this entire pathway in vitro and have solved the high-resolution crystal structures of four key human enzymes—HINT1, ADALP1, GUK1, and NDPK—in complex with the drug's metabolic intermediates. acs.org These structures provide a detailed roadmap of the activation process, revealing critical drug-protein contacts and the stereochemical requirements at each step. acs.org

Furthermore, cryo-electron microscopy (cryo-EM) has elucidated the interaction of the active metabolite, AT-9010, with the SARS-CoV-2 replication-transcription complex. nih.gov These studies have revealed a unique dual mechanism of action where AT-9010 not only acts as a chain terminator by being incorporated into the growing RNA strand by the RdRp domain but also binds to the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain. nih.gov This dual inhibition is thought to create a higher barrier to the development of viral resistance.

Future research in this area will aim to:

Co-crystallize AT-9010 with the RdRp of other high-priority viruses. This will help to explain the molecular basis for its broad-spectrum activity and identify any differences in binding that could be exploited for designing virus-specific analogues.

Investigate the structural basis for the drug's high efficacy in liver cells. Understanding why Bemnifosbuvir is particularly potent against HCV could lead to modifications that enhance its activity in other tissues, such as the lungs for respiratory viruses. nih.gov

Use computational modeling and simulation. These techniques can leverage the existing structural data to predict how modifications to the Bemnifosbuvir scaffold might affect its interaction with both human activation enzymes and viral target enzymes, guiding the synthesis of improved derivatives.

Table 2: Human Enzymes in the Bemnifosbuvir Activation Pathway


EnzymeFunction in PathwayStructural Data AvailableReference
Cathepsin A (CatA) / Carboxylesterase 1 (CES1)Initial de-esterification of the prodrugActivity Confirmed
Histidine Triad (B1167595) Nucleotide-Binding Protein 1 (HINT1)Hydrolysis of the phosphoramidate (B1195095) bondYes (Crystal Structure)
Adenosine (B11128) Deaminase-Like Protein 1 (ADALP1)Deamination of the purine (B94841) baseYes (Crystal Structure)
Guanylate Kinase 1 (GUK1)Phosphorylation to diphosphate (B83284) formYes (Crystal Structure)
Nucleoside Diphosphate Kinase (NDPK)Final phosphorylation to active triphosphate form (AT-9010)Yes (Crystal Structure)

Investigation into Novel Synthetic Methodologies for Bemnifosbuvir Hemisulfate and its Derivatives

The chemical synthesis of complex nucleoside analogues like Bemnifosbuvir, which contains a 2'-fluoro-2'-C-methyl substituted ribose sugar and a phosphoramidate prodrug moiety, is a challenging and often lengthy process. nih.gov Innovations in synthetic organic chemistry are therefore essential for enabling the efficient production of Bemnifosbuvir and the exploration of its chemical space through the creation of derivatives.

Current research in nucleoside synthesis offers several promising directions:

Development of Stereoselective Syntheses: The phosphoramidate group on Bemnifosbuvir introduces a chiral phosphorus center, meaning the drug is a mixture of diastereomers. Developing highly stereoselective synthetic methods, such as copper-catalyzed asymmetric phosphorylation, could allow for the isolation of single diastereomers. This is significant because different stereoisomers can have vastly different pharmacological properties.

Streamlining the Synthesis of the Core Nucleoside: The synthesis of the 2'-fluoro-2'-C-methyl guanosine (B1672433) core is a key challenge. rsc.org Research into more efficient, scalable routes starting from readily available materials is ongoing. This includes developing new methods for fluorination and for the construction of the quaternary stereocenter at the 2' position of the sugar ring. rsc.orgnih.govnih.gov

Innovations in Prodrug Chemistry: The "ProTide" technology, a type of phosphoramidate prodrug approach, has been instrumental in the development of drugs like Sofosbuvir (B1194449) and Bemnifosbuvir. Future investigations will likely explore novel prodrug moieties to further improve oral bioavailability, tissue targeting (e.g., enhancing lung exposure for respiratory viruses), and the efficiency of intracellular conversion to the active triphosphate form. This could involve exploring different amino acid esters or aryl groups in the phosphoramidate design. Microwave-accelerated synthesis is also being explored as a method to rapidly produce novel prodrugs.

Biocatalysis: The use of enzymes to perform key synthetic steps offers a more environmentally sustainable and often more selective alternative to traditional chemical methods. nih.gov Future research could identify or engineer enzymes, such as nucleoside dNTP transferases (NDTs), to facilitate the synthesis of Bemnifosbuvir or its derivatives, potentially reducing the number of steps and improving yields. nih.gov

By advancing these synthetic frontiers, researchers can not only improve the manufacturing process for Bemnifosbuvir Hemisulfate but also rapidly generate a library of novel derivatives. These derivatives, featuring modifications at the sugar, base, or prodrug moiety, can then be screened to identify next-generation compounds with enhanced potency, a broader spectrum of activity, or an improved resistance profile.

Q & A

Q. What is the molecular mechanism of action of Bemnifosbuvir hemisulfate against RNA viruses such as HCV and SARS-CoV-2?

Bemnifosbuvir is a guanosine nucleotide prodrug converted intracellularly into its active triphosphate metabolite, AT-9010. This metabolite inhibits viral replication via a dual mechanism :

  • RNA-dependent RNA polymerase (RdRp) inhibition : AT-9010 acts as a chain terminator, halting RNA synthesis.
  • Nidovirus RdRp-associated nucleotidyl transferase (NiRAN) domain inhibition : Blocks RNA capping, critical for viral immune evasion.
    Experimental validation includes radiolabeled nucleotide incorporation assays and cryo-EM structural studies of RdRp-NiRAN complexes.

Q. What in vitro models are used to assess the antiviral potency of Bemnifosbuvir hemisulfate?

  • Cell-based assays : Primary human hepatocytes (for HCV) and human airway epithelial cells (for SARS-CoV-2) are used to determine EC₅₀/EC₉₀ values.
  • Resistance profiling : Testing against NS5B polymerase mutants (e.g., S282T in HCV) confirms retained potency (58-fold higher than sofosbuvir in HCV GT-1a).
  • Cross-genotype activity : Pan-genotypic efficacy is validated using clinical isolates from HCV GT1–6 and SARS-CoV-2 variants (e.g., XBB, JN.1).

Q. How is the pharmacokinetic (PK) profile of Bemnifosbuvir hemisulfate characterized in preclinical studies?

  • ADME studies : Radiolabeled ([¹⁴C]-Bemnifosbuvir) distribution in rats shows >60% oral bioavailability , rapid conversion to AT-273 (plasma surrogate for AT-9010), and low brain penetration.

  • Tissue distribution : BAL fluid analysis in healthy volunteers quantifies lung epithelial lining fluid (ELF) concentrations using urea correction:
    ConcELF=ConcBAL×(UreaPlasmaUreaBAL)\text{Conc}_{\text{ELF}} = \text{Conc}_{\text{BAL}} \times \left( \frac{\text{Urea}_{\text{Plasma}}}{\text{Urea}_{\text{BAL}}} \right)

    This method ensures accurate measurement of target-site exposure.

Advanced Research Questions

Q. How can researchers design clinical trials to evaluate the lung exposure of Bemnifosbuvir hemisulfate in COVID-19 patients?

  • Bronchoalveolar lavage (BAL) sampling : In Phase 1 studies, serial BAL and plasma samples are collected at peak (4–6h post-dose) and trough (11–12h) to correlate AT-9010 levels with antiviral activity.
  • Dose optimization : Multi-arm trials (e.g., 275 mg, 550 mg, 825 mg BID) assess dose-response relationships. Sustained lung concentrations above EC₉₀ (0.5 μM) are critical for efficacy.
  • Safety endpoints : Monitoring post-BAL acute phase reactions (e.g., CRP elevation) ensures tolerability.

Q. What methodologies resolve discrepancies between in vitro potency and clinical outcomes for Bemnifosbuvir hemisulfate?

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Plasma AT-273 levels are used as a surrogate for intracellular AT-9010. Discrepancies arise if tissue penetration or metabolite conversion rates differ between models.
  • Trial stratification : Subgroup analysis (e.g., age >40 years, comorbidities) in Phase 3 SUNRISE-3 identifies populations with 82% reduction in hospitalization risk vs. overall cohorts.
  • Resistance monitoring : Deep sequencing of viral RNA in non-responders detects emergent NS5B mutations (e.g., C223H in HCV GT1b).

Q. How is the barrier to resistance development against Bemnifosbuvir hemisulfate assessed in HCV and SARS-CoV-2?

  • In vitro selection experiments : Serial passage of HCV/SARS-CoV-2 in increasing drug concentrations identifies resistance-associated variants (RAVs). Bemnifosbuvir requires multiple NS5B mutations (e.g., C223H + P495L) to confer resistance, indicating a high barrier.
  • Structural biology : Cryo-EM of RdRp-NiRAN complexes reveals conserved binding sites for AT-9010, explaining retained activity against variants with spike protein mutations (e.g., Omicron).

Q. What strategies validate synergistic effects between Bemnifosbuvir hemisulfate and NS5A inhibitors (e.g., Ruzasvir) in HCV?

  • Combination index (CI) assays : In vitro HCV replicon models show CI < 0.3 (strong synergy) when Bemnifosbuvir is paired with Ruzasvir.
  • Clinical correlation : Phase 2 trials (n=60) achieve 97% SVR12 rates with 8-week regimens, outperforming historical sofosbuvir/velpatasvir data.
  • Resistance profiling : Dual therapy prevents breakthrough in HCV GT3a with baseline NS5A-Y93H mutations.

Data Contradiction Analysis

Q. How should researchers interpret conflicting Phase 2 results (e.g., MOONSONG vs. MORNINGSKY trials)?

  • Trial design differences : MOONSONG (NCT04396106) focused on mild-moderate COVID-19 with a 71% hospitalization risk reduction, while earlier negative outcomes may reflect patient stratification or endpoint timing .
  • Dose adjustments : SUNRISE-3 uses 550 mg BID for 5 days based on PK data showing sustained lung exposure, addressing underdosing in prior studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.